molecular formula C8H9BN2O2S B13338170 (4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid

(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13338170
M. Wt: 208.05 g/mol
InChI Key: ROYVWSMBXXNHET-UHFFFAOYSA-N
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Description

(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of 4-bromo-1-methylpyrazole with thiophene-2-boronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a pyrazole and thiophene ring, which can impart distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecular architectures .

Properties

Molecular Formula

C8H9BN2O2S

Molecular Weight

208.05 g/mol

IUPAC Name

[4-(4-methylpyrazol-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H9BN2O2S/c1-6-3-10-11(4-6)7-2-8(9(12)13)14-5-7/h2-5,12-13H,1H3

InChI Key

ROYVWSMBXXNHET-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2C=C(C=N2)C)(O)O

Origin of Product

United States

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